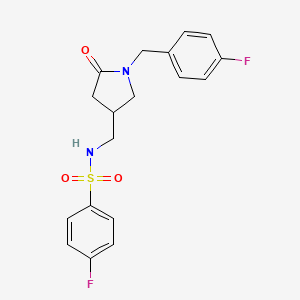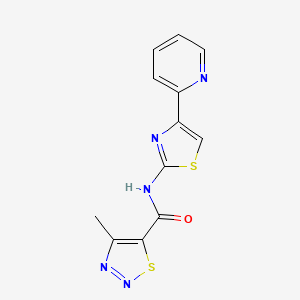
4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a thiazole ring, and a thiadiazole ring. These types of rings are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the amide group. The electronic properties of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the heterocyclic rings and the amide group. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the amide group could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Research has shown that compounds structurally related to 4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide exhibit significant antimycobacterial activity. These compounds, including pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and 1,3,4-oxathiazoline-2-ones, were synthesized and tested against Mycobacterium tuberculosis. The majority of these compounds exhibited activities that ranged from 0.5 to 16 times the potency of pyrazinamide, a key drug used in tuberculosis treatment. This suggests potential applications in developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
Synthesis of Heterocyclic Derivatives
Another study involved the synthesis of novel 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives starting from a key intermediate structurally similar to 4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide. These compounds were characterized by their elemental and spectral data, indicating potential for further chemical and biological application (Fadda, Bondock, Khalil, & Tawfik, 2013).
HIV-Integrase Inhibition
A study on the synthesis of 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-ones and their carboxamide analogs revealed sub-micromolar enzyme inhibition of HIV integrase, an essential enzyme for the HIV replication cycle. These findings underscore the potential of similar compounds in the development of new HIV treatments (Boros, Johns, Garvey, Koble, & Miller, 2006).
Antibacterial Activity
Compounds including pyrazolo[3,4-b]pyridine derivatives synthesized from a process involving similar structural frameworks demonstrated moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights their potential as leads for developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS2/c1-7-10(20-17-16-7)11(18)15-12-14-9(6-19-12)8-4-2-3-5-13-8/h2-6H,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDJSZBWTTVCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

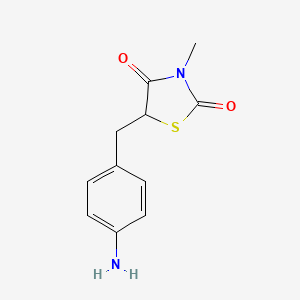
![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine](/img/structure/B2734141.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2734145.png)
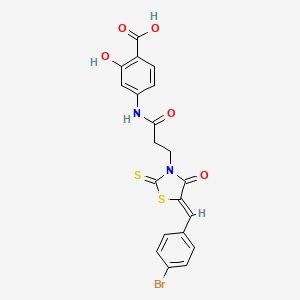
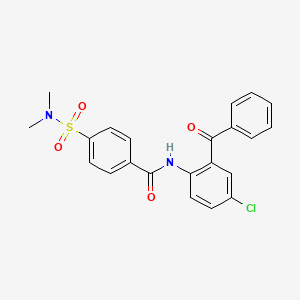
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)

![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)
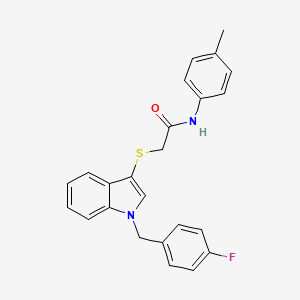
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)
![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2734161.png)

